molecular formula C9H14O2 B14653243 2-(Hex-2-ynoxymethyl)oxirane CAS No. 51517-94-3

2-(Hex-2-ynoxymethyl)oxirane

Cat. No.: B14653243
CAS No.: 51517-94-3
M. Wt: 154.21 g/mol
InChI Key: QAZKEDABCXXXHG-UHFFFAOYSA-N
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Description

2-(Hex-2-ynoxymethyl)oxirane is an epoxide derivative characterized by a hex-2-ynoxymethyl substituent attached to the oxirane (epoxide) ring. The hex-2-ynoxy group consists of a terminal alkyne (C≡C) at the second carbon of a six-carbon chain, conferring unique electronic and steric properties. Oxiranes are widely used in polymer synthesis, pharmaceuticals, and organic intermediates due to their strained three-membered ring, which undergoes nucleophilic ring-opening reactions .

Properties

CAS No.

51517-94-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(hex-2-ynoxymethyl)oxirane

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-3,6-8H2,1H3

InChI Key

QAZKEDABCXXXHG-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCOCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-2-ynoxymethyl)oxirane can be achieved through several methods:

Industrial Production Methods

Industrial production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Hex-2-ynoxymethyl)oxirane involves the electrophilic nature of the epoxide ring, which makes it susceptible to nucleophilic attack. The ring strain in the three-membered oxirane ring facilitates its reactivity, leading to ring-opening reactions under various conditions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Points and Solubility : Branched alkyl substituents (e.g., 2-ethylhexyl) lower polarity, increasing hydrophobicity and boiling points (~250–300°C inferred). Alkyne-substituted oxiranes likely have lower boiling points due to linear chains but higher reactivity .
  • Steric Effects : Bulky substituents like decyl and methylhexyl groups () hinder ring-opening reactions, favoring regioselectivity in asymmetric syntheses.

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